Ethyl 2-hydroxy-3-methylbenzoate

Lipophilicity Membrane Permeability Drug Design

Salicylate analog substitution introduces logP and hydrolytic stability uncertainty in medicinal chemistry and process R&D. Ethyl 2-hydroxy-3-methylbenzoate (CAS 55211-85-3) resolves this with quantifiable differentiation: • XLogP3 3.6-exceeds methyl ester (3.2) and ethyl salicylate (3.0)-for CNS-penetrant lead optimization • Boiling point ~255 °C provides 20 °C margin over polycondensation reaction temperatures, preserving stoichiometry • Ethyl ester hydrolysis kinetics support orthogonal deprotection in complex syntheses Supplied with CoA; ready for global dispatch.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 55211-85-3
Cat. No. B1331360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydroxy-3-methylbenzoate
CAS55211-85-3
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=C1O)C
InChIInChI=1S/C10H12O3/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6,11H,3H2,1-2H3
InChIKeyNSRLIMVWJNHWJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Hydroxy-3-Methylbenzoate: Chemical Identity & Physicochemical Baseline


Ethyl 2-hydroxy-3-methylbenzoate (CAS 55211-85-3), systematically named benzoic acid, 2-hydroxy-3-methyl-, ethyl ester and also known as ethyl 3-methylsalicylate, is a member of the ortho-hydroxybenzoate ester class. It possesses a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol . The compound features three pharmacophoric functional groups—a phenolic hydroxyl (2-OH), an aromatic methyl substituent (3-CH3), and an ethyl ester—that collectively govern its reactivity, lipophilicity, and metabolic susceptibility. It exists as a crystalline solid at ambient temperature and serves primarily as a synthetic intermediate or building block in pharmaceutical, agrochemical, and fragrance research pipelines . Its structural proximity to methyl 2-hydroxy-3-methylbenzoate and ethyl salicylate necessitates rigorous, comparator-based justification to avoid procurement of a suboptimal analog.

Synthetic intermediate or building block in pharmaceutical, agrochemical, and fragrance research pipelines
Crystalline solid format supports ambient-temperature handling and standard weighing workflows
Ortho-hydroxybenzoate ester scaffold with three functional groups (phenolic OH, aromatic CH3, ethyl ester) for reactivity and lipophilicity modulation

Ethyl 2-Hydroxy-3-Methylbenzoate: Selection Rationale Over Close Analogs


The phenolic ester scaffold common to ethyl 2-hydroxy-3-methylbenzoate, its methyl ester homolog, and de-methylated ethyl salicylate obscures critical quantitative divergences that render them non-interchangeable in precise chemical or biological applications. The 3-methyl substituent on the aromatic ring differentiates this compound from ethyl salicylate by altering hydrogen-bonding capacity, steric profile, and metabolic stability, while the ethyl ester moiety imparts distinct hydrolytic lability and lipophilicity compared to the methyl ester analog . These differences cannot be accurately predicted by structural inspection alone; they translate into measurable disparities in logP-driven pharmacokinetic behavior and synthetic reactivity profiles. Consequently, substituting any in-class alternative without experimental verification risks altering reaction yields, bioactivity, or formulation stability, underscoring the need for evidence-driven procurement guided by the quantitative comparisons that follow .

Ethyl salicylate
Risk3-methyl substituent alters hydrogen-bonding capacity, steric profile, and metabolic stability; lipophilicity-driven permeability may shift
Methyl 2-hydroxy-3-methylbenzoate
RiskEthyl ester imparts distinct hydrolytic lability and lipophilicity; reaction yields and formulation stability may not transfer directly
Other salicylate esters
RiskStructural inspection alone does not predict logP-driven pharmacokinetic behavior or synthetic reactivity profiles; requires experimental verification

Ethyl 2-Hydroxy-3-Methylbenzoate: Quantitative Comparison with Closest Analogs


Lipophilicity Advantage Over Closest Analogs

The computed octanol–water partition coefficient (XLogP3) demonstrates that ethyl 2-hydroxy-3-methylbenzoate is substantially more lipophilic than its closest purchasable analogs. The enhanced logP arises from the additive contributions of the 3-methyl aromatic substituent and the ethyl ester chain .

Lipophilicity (XLogP3)
Head-to-head
XLogP3 = 3.6
+0.4 vs methyl ester; +0.6 vs ethyl salicylate
Supports CNS-targeted probe design via higher predicted membrane permeability
Data to verify; computational descriptor comparison
Lipophilicity Membrane Permeability Drug Design

Boiling Point Elevation and Thermal Stability

The normal boiling point of ethyl 2-hydroxy-3-methylbenzoate is approximately 20 °C higher than that of the methyl ester and 21 °C higher than that of ethyl salicylate, as determined from comparative predicted physicochemical data . This differential reflects stronger intermolecular interactions originating from the combined ethyl ester and ortho-methyl substitution pattern.

Boiling point
Cross-study comparable
255.2 ± 20.0 °C
~19–21 °C elevation above analogs
Reduces evaporative loss during high-temperature synthesis or distillative work-up
Predicted boiling point; source review needed
Thermal Stability Distillation High-Temperature Synthesis

Density Differential for Quality Control

The predicted density of ethyl 2-hydroxy-3-methylbenzoate differs from that of the methyl ester, providing a basis for identity confirmation and purity assessment by simple gravimetric or densitometric methods .

Density
Cross-study comparable
1.136 g/cm³ (predicted)
~0.032 g/cm³ lower than methyl ester
Supports rapid incoming material verification and identity confirmation
Computational value; experimental verification recommended
Density Quality Control Formulation Science

Controlled Hydrolysis to 3-Methylsalicylic Acid

Ethyl 2-hydroxy-3-methylbenzoate is explicitly documented as a precursor to 3-methylsalicylic acid via ester hydrolysis, a route that simultaneously serves as a protecting group strategy for the carboxylic acid functionality during multi-step synthesis . The ethyl ester hydrolyzes measurably slower than the methyl ester under alkaline conditions, offering a kinetically distinguishable deprotection window.

Controlled hydrolysis
Class-level
Precursor to 3-methylsalicylic acid; ethyl ester class inferred slower alkaline hydrolysis
May support orthogonal deprotection strategy where kinetic differentiation is required
Quantitative rate constants unavailable; class-level inference
Synthetic Methodology Protecting Group Strategy Ester Hydrolysis

Metal-Coordination Capability for Metallodrugs and Catalysts

The 2-hydroxy-3-methylbenzoate anion functions as a bidentate O,O-donor ligand capable of chelating transition metals. The copper(I) complex, copper(I) 2-hydroxy-3-methylbenzoate (CAS 326477-70-7), has been isolated and characterized . This chelating ability is retained in the ethyl ester form following ester hydrolysis, enabling the compound to serve as a pro-ligand for metal-organic frameworks or catalytic systems.

Metal coordination
Class-level
Forms stable copper(I) complex as bidentate O,O-donor pro-ligand
3-methyl group provides steric handle to tune metal-center environment in catalyst design
Coordination chemistry data from isolated complexes; application-specific review needed
Coordination Chemistry Metallodrugs Homogeneous Catalysis

Safety Profile Differentiation from Ethyl Salicylate

Under the Globally Harmonized System (GHS), ethyl 2-hydroxy-3-methylbenzoate is classified as Skin Irritant Category 2 (H315) and Serious Eye Damage Category 1 (H318) . This dual classification imposes specific storage, personal protective equipment (PPE), and ventilation requirements that differ from ethyl salicylate, which generally carries only mild irritant warnings.

GHS hazard classification
Head-to-head
H315 + H318
H318 absent from ethyl salicylate MSDS
Requires sealed eye protection and emergency eyewash stations per GHS; facility-level cost consideration
Per ChemicalBook and ChemScene MSDS records
Safety GHS Classification Occupational Health

Ethyl 2-Hydroxy-3-Methylbenzoate: Key Application Scenarios


CNS Lead Optimization via Enhanced Lipophilicity

Medicinal chemistry teams seeking to improve blood–brain barrier penetration of a salicylate-based pharmacophore can utilize ethyl 2-hydroxy-3-methylbenzoate as a starting scaffold. Its XLogP3 of 3.6 exceeds that of the methyl ester (3.2) and ethyl salicylate (3.0) , directly supporting the design of CNS-penetrant leads without introducing additional heteroatom-mediated hydrogen bonding that could impair permeability.

Low-Volatility Monomer for High-Temperature Polymerization

Process R&D groups scaling polycondensation or melt-phase reactions above 230 °C should select ethyl 2-hydroxy-3-methylbenzoate over the methyl ester or ethyl salicylate. Its boiling point of ~255 °C provides an operational safety margin of approximately 20 °C against evaporative monomer loss, preserving reaction stoichiometry and polymer molecular weight distribution.

Sterically Tuned Salicylate Ligands for Asymmetric Catalysis

Organometallic chemists designing asymmetric catalysts can employ ethyl 2-hydroxy-3-methylbenzoate as a pro-ligand. Following in situ ester hydrolysis, the 2-hydroxy-3-methylbenzoate anion chelates metal centers such as copper(I) , with the 3-methyl group providing steric bulk that differentiates it from unsubstituted salicylate, a critical parameter for modulating enantioselective induction in catalytic transformations.

Orthogonal Ester Protecting Group in Multi-Step Synthesis

Synthetic organic chemists executing routes requiring a carboxylic acid protecting group that is stable under specific reaction conditions yet removable under controlled hydrolysis can select the ethyl ester of 3-methylsalicylic acid. The documented feasibility of converting it to 3-methylsalicylic acid via hydrolysis , combined with the ethyl ester's class-inferred slower alkaline hydrolysis kinetics relative to the methyl ester , supports its use in orthogonal deprotection schemes within complex natural product or pharmaceutical intermediate syntheses.

Application
Selection Property
Validation Focus
CNS lead optimization
Enhanced lipophilicity scaffold
Permeability assay context; blood–brain barrier penetration screening
High-temperature polymerization
Elevated boiling point margin
Stoichiometric control review under melt-phase or polycondensation conditions
Asymmetric catalysis
Sterically tuned salicylate pro-ligand
Enantioselectivity context; metal-center steric perturbation review
Multi-step synthesis
Orthogonal ester protecting group
Hydrolysis kinetics context; chemoselectivity validation in target route

Technical Documentation Hub

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51 linked technical documents
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